cis-Vaccensäure

Übersicht

Beschreibung

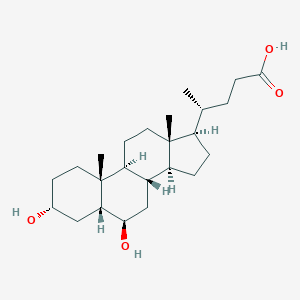

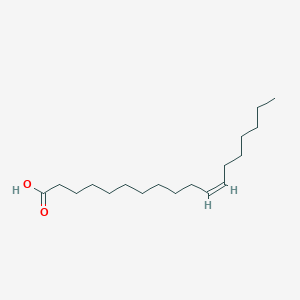

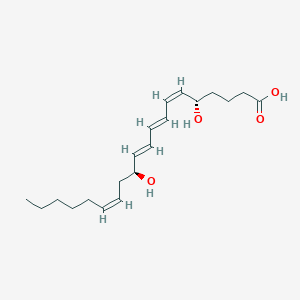

cis-Vaccensäure: ist eine einfach ungesättigte Fettsäure mit der chemischen Formel C18H34O2 . Sie ist eine natürlich vorkommende Verbindung, die in verschiedenen Quellen vorkommt, darunter tierische Fette und bestimmte Pflanzenöle. Der Name „Vaccensäure“ leitet sich vom lateinischen Wort „vacca“ ab, was Kuh bedeutet, da sie erstmals in tierischen Fetten identifiziert wurde. Diese Verbindung ist ein Isomer der Ölsäure und bekannt für ihre potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen Bereichen.

Wissenschaftliche Forschungsanwendungen

cis-Vaccensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie:

- Wird als Referenzverbindung in der Untersuchung des Fettsäurestoffwechsels und der Lipidbiochemie verwendet .

Biologie:

Medizin:

- Wird auf ihre potenziellen gesundheitlichen Vorteile untersucht, darunter entzündungshemmende und krebshemmende Eigenschaften .

- Forschungen haben gezeigt, dass this compound eine Rolle bei der Regulierung der Lebensfähigkeit von Prostatakrebszellen spielen kann .

Industrie:

- Wird aufgrund ihrer feuchtigkeitsspendenden Eigenschaften in der Formulierung von Kosmetika und Hautpflegeprodukten verwendet .

Wirkmechanismus

Der Wirkmechanismus der this compound beinhaltet ihre Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Eines der Schlüsselziele ist der Peroxisomen-Proliferator-aktivierte Rezeptor delta , der eine Rolle im Lipidstoffwechsel und der Energiehomöostase spielt . Es wurde gezeigt, dass this compound die Aktivität dieses Rezeptors moduliert, was zu Veränderungen der Genexpression und Zellfunktion führt . Zusätzlich wurde festgestellt, dass this compound die Lebensfähigkeit von Krebszellen beeinflusst, indem sie den Lipidstoffwechsel reguliert und das Zellwachstum fördert .

Wirkmechanismus

Target of Action

cis-Vaccenic acid, also known as Asclepic acid or cis-11-Octadecenoic acid, primarily targets the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a receptor that binds peroxisome proliferators such as hypolipidemic drugs and fatty acids . It has a preference for poly-unsaturated fatty acids .

Mode of Action

cis-Vaccenic acid interacts with its target, PPARδ, and influences its activity . It is also a key product of stearoyl CoA desaturase 1 (SCD1) , an enzyme frequently dysregulated in cancer

Biochemical Pathways

cis-Vaccenic acid is involved in the biosynthesis of monounsaturated fatty acids (MUFAs). It is produced by the activity of SCD1 . The novel pathways of oleic acid formation from cis-vaccenic acid and of cis-vaccenic acid formation from oleic acid by enzymatic positional isomerization have been proposed in higher plants .

Pharmacokinetics

It is known that cis-vaccenic acid is an ω-7 fatty acid found in various natural sources such as mango pulp . More research is needed to fully understand the pharmacokinetics of cis-vaccenic acid.

Result of Action

cis-Vaccenic acid has been identified as a putative regulator of prostate cancer cell viability . It induces differentiation of, and γ-globin synthesis in, K562 and JK-1 cells, as well as isolated sickle cell transgenic mouse bone marrow erythroid progenitor cells (TMbmEPSCs) .

Action Environment

The action of cis-vaccenic acid can be influenced by various environmental factors. For instance, it has been found in various marine organisms such as phytoplanktons . The presence of cis-vaccenic acid in different environments suggests that its action, efficacy, and stability might be influenced by these environments.

Biochemische Analyse

Biochemical Properties

Cis-vaccenic acid is a key product of the enzyme stearoyl CoA desaturase 1 (SCD1), which is frequently dysregulated in cancer . This compound interacts with various enzymes and proteins, influencing their function and contributing to biochemical reactions .

Cellular Effects

In the context of prostate cancer cells, cis-vaccenic acid has been identified as a putative regulator of cell viability . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, cis-vaccenic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its production requires the activity of SCD1, highlighting its role in fatty acid metabolism .

Temporal Effects in Laboratory Settings

The effects of cis-vaccenic acid change over time in laboratory settings

Dosage Effects in Animal Models

The effects of cis-vaccenic acid in animal models vary with different dosages

Metabolic Pathways

Cis-vaccenic acid is involved in various metabolic pathways, interacting with enzymes or cofactors . It can influence metabolic flux or metabolite levels, further emphasizing its role in fatty acid metabolism .

Transport and Distribution

The transport and distribution of cis-vaccenic acid within cells and tissues are complex processes that involve various transporters or binding proteins

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: cis-Vaccensäure kann durch die enzymatische Desaturierung von Stearinsäure synthetisiert werden.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft durch die Extraktion und Reinigung natürlicher Quellen gewonnen, wie z. B. tierische Fette und bestimmte Pflanzenöle. Der Extraktionsprozess umfasst die Verwendung von Lösungsmitteln und chromatographischen Techniken, um die Verbindung zu isolieren und zu reinigen .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Veresterung.

Häufige Reagenzien und Bedingungen:

Veresterung: this compound kann mit Alkoholen in Gegenwart eines sauren Katalysators wie Schwefelsäure reagieren, um Ester zu bilden.

Hauptprodukte, die gebildet werden:

Oxidation: Kurzkettige Fettsäuren und Aldehyde.

Reduktion: Stearinsäure.

Veresterung: Ester der this compound und des entsprechenden Alkohols.

Analyse Chemischer Reaktionen

Types of Reactions: cis-Vaccenic Acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Esterification: cis-Vaccenic Acid can react with alcohols in the presence of an acid catalyst, such as sulfuric acid, to form esters.

Major Products Formed:

Oxidation: Shorter-chain fatty acids and aldehydes.

Reduction: Stearic acid.

Esterification: Esters of cis-Vaccenic Acid and the corresponding alcohol.

Vergleich Mit ähnlichen Verbindungen

cis-Vaccensäure ähnelt anderen einfach ungesättigten Fettsäuren wie Ölsäure und Palmitoleinsäure. Sie besitzt jedoch einzigartige Eigenschaften, die sie von diesen Verbindungen unterscheiden:

Ähnliche Verbindungen:

Palmitoleinsäure: Eine einfach ungesättigte Fettsäure mit einer kürzeren Kohlenstoffkette (16 Kohlenstoffe) und einer Doppelbindung an der 9. Kohlenstoffposition.

Einzigartigkeit:

- This compound wurde speziell als Regulator der Lebensfähigkeit von Prostatakrebszellen identifiziert, eine Eigenschaft, die nicht üblicherweise mit Ölsäure oder Palmitoleinsäure in Verbindung gebracht wird .

- Sie hat unterschiedliche Stoffwechselwege und biologische Wirkungen im Vergleich zu ihren Isomeren .

Eigenschaften

IUPAC Name |

(Z)-octadec-11-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHZIFQPPBDJPM-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70881242 | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-17-2 | |

| Record name | cis-Vaccenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Vaccenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Vaccenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cis-Vaccenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70881242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-11-Octadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VACCENIC ACID, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/400K7322UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-Vaccenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Quinoxaline, 2-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-methyl-](/img/structure/B162535.png)

![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)